molecular formula C7H6Cl3NO B13665956 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL

1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL

Cat. No.: B13665956
M. Wt: 226.5 g/mol
InChI Key: RVSREINDRJCVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C7H6Cl3NO and a molecular weight of 226.49 g/mol . This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethan-1-ol group at position 3. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,6-trichloropyridine with ethylene oxide in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and subsequent reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,4,6-trichloropyridin-3-yl)ethanone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethan-1-ol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

IUPAC Name

1-(2,4,6-trichloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H6Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2-3,12H,1H3

InChI Key

RVSREINDRJCVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.